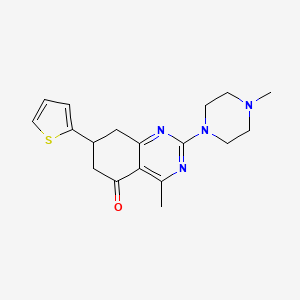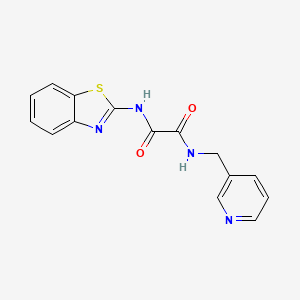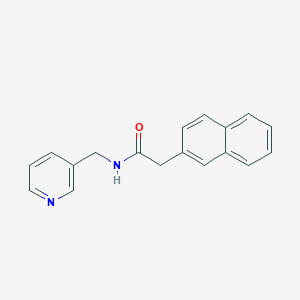![molecular formula C18H14N4 B4757935 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)
7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolopyrimidine family and has been found to exhibit unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes, which play a crucial role in various cellular processes. This inhibition results in the modulation of signaling pathways, leading to the desired biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific enzyme targeted. For example, inhibition of phosphodiesterase results in increased levels of cyclic nucleotides, leading to vasodilation and anti-inflammatory effects. Inhibition of tyrosine kinases can lead to the suppression of tumor growth and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory activity against specific enzymes. This allows for the development of highly specific drugs with minimal off-target effects. However, one of the limitations of using this compound is its complex synthesis method, which can limit its availability and increase the cost of research.
Zukünftige Richtungen
The potential applications of 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in scientific research are vast. Some of the future directions include:
1. Development of new drugs for the treatment of cancer, inflammation, and cardiovascular disorders.
2. Evaluation of the compound's potential as a therapeutic agent for neurodegenerative diseases.
3. Investigation of the compound's effects on different signaling pathways and cellular processes.
4. Development of new synthetic routes for the production of this compound, which can improve its availability and reduce the cost of research.
Conclusion:
In conclusion, 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a unique chemical compound with significant potential in scientific research. Its potent inhibitory activity against specific enzymes makes it an ideal candidate for the development of new drugs for the treatment of various diseases. Further research is needed to explore the full potential of this compound and develop new synthetic routes for its production.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine makes it an ideal candidate for scientific research. This compound has been found to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterase and tyrosine kinases. This inhibition can be exploited to develop new drugs for the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.
Eigenschaften
IUPAC Name |
7-(4-methylphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-7-9-15(10-8-13)17-11-16(14-5-3-2-4-6-14)21-18-19-12-20-22(17)18/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIASPSEHZBTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methylphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-bromophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4757860.png)



![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4757905.png)

![ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-isopropylacetamide](/img/structure/B4757938.png)

![1-(4-chlorobenzyl)-5-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4757956.png)
